molecular formula C11H16BrN B1408209 1-(3-Bromo-5-methylphenyl)butan-1-amine CAS No. 1270424-32-2

1-(3-Bromo-5-methylphenyl)butan-1-amine

Cat. No.: B1408209
CAS No.: 1270424-32-2
M. Wt: 242.16 g/mol
InChI Key: QKLOTMVFGKQPFM-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)butan-1-amine is an organic compound with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)butan-1-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-methylphenyl)butan-1-amine can be synthesized through several synthetic routes. One common method involves the bromination of 3-methylphenylbutan-1-amine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylphenyl)butan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-5-methylphenyl)butan-1-amine is unique due to the presence of both bromine and methyl groups on the phenyl ring, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLOTMVFGKQPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC(=C1)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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